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Sucrose 1',6'-Dicarboxylic Acid

Cat. No.: B1152624
M. Wt: 370.26
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Description

Contextualization within the Functionalization of Polysaccharides and Oligosaccharides

The functionalization of polysaccharides and oligosaccharides is a field dedicated to altering the chemical structure of these complex carbohydrates to impart novel properties and functionalities. This is often achieved by targeting the numerous hydroxyl groups present on the sugar backbone. The introduction of carboxyl groups, in particular, can dramatically alter the physicochemical properties of the parent saccharide, leading to enhanced water solubility, chelating ability, and reactivity for further chemical transformations. These modifications are crucial for developing new biomaterials, pharmaceuticals, and industrial additives.

Strategic Importance of Sucrose (B13894) as a Renewable Bio-based Chemical Feedstock

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose (B13574) units. wikipedia.org It is produced in massive quantities from sugar cane and sugar beet, making it an inexpensive, widely available, and highly pure renewable resource. researchgate.netdtu.dk As the world seeks to transition away from a fossil fuel-based economy, sucrose presents a prime opportunity to develop sustainable, bio-based chemicals and materials. mdpi.comnrel.gov Its inherent chirality and multiple reactive sites make it a versatile starting material for a wide array of chemical products. researchgate.net The global production of sucrose was approximately 171 million tons in the 2016-2017 period, highlighting its vast potential as a feedstock. mdpi.com

Historical Evolution and Modern Perspectives in Sucrose Functionalization

The chemical manipulation of sucrose has a long history, with early efforts focused on understanding its basic reactivity. wikipedia.org The discovery of methods to crystallize sugar from sugarcane juice in India around 350 AD marked a significant milestone. wikipedia.org The development of the beet sugar industry in the 18th and 19th centuries further solidified sucrose's role as a major commodity. wikipedia.orgnewworldencyclopedia.org Early chemical research was often hampered by the molecule's complexity, leading to mixtures of products. However, modern synthetic methods now allow for highly selective modifications of the sucrose molecule. researchgate.net Contemporary research is driven by the need for sustainable materials and focuses on creating high-value products from this abundant resource. dntb.gov.uaresearchgate.net

Significance of Regioselective Functionalization for Targeted Chemical Synthesis

Sucrose possesses eight hydroxyl groups with similar reactivity, which presents a significant challenge for controlled chemical synthesis. eiu.edu Regioselective functionalization, the ability to selectively modify a specific hydroxyl group, is therefore of paramount importance. nih.govnih.gov By achieving regioselectivity, chemists can design and synthesize novel sucrose derivatives with precisely defined structures and properties. This control is essential for creating molecules with targeted functions, such as specific binding properties or tailored reactivity for polymerization. nih.govresearchgate.net Enzymes, with their inherent specificity, are increasingly being used to achieve regioselective modifications of sucrose. researchgate.net

Properties

Molecular Formula

C₁₂H₁₈O₁₃

Molecular Weight

370.26

Origin of Product

United States

Synthetic Methodologies for Sucrose 1 ,6 Dicarboxylic Acid

Regioselective Oxidation Strategies for Primary Hydroxyl Groups in Sucrose (B13894)

The inherent steric accessibility of primary hydroxyl groups compared to their secondary counterparts provides an opportunity for regioselective reactions. rsc.org The primary hydroxyls at positions 6, 1', and 6' are the most reactive, making them prime targets for oxidation. rsc.orgacademie-sciences.fr Various strategies have been developed to exploit this reactivity difference to introduce carboxylic acid functionalities.

One of the most effective methods for the selective oxidation of primary alcohols in carbohydrates to carboxylic acids is through catalytic systems using stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). researchgate.netnih.gov In this system, the active oxidant is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a primary oxidant, typically sodium hypochlorite (B82951) (NaOCl). windows.net

The reaction is highly regioselective for the primary hydroxyl groups of sucrose. researchgate.net However, the process typically results in the oxidation of all three primary hydroxyl groups (C-6, C-1', and C-6') to yield sucrose tricarboxylate. nih.gov Achieving a dicarboxylic acid selectively at the 1' and 6' positions using this method is challenging and would require further synthetic manipulation. The reaction is generally performed in a biphasic mixture of water and an organic solvent like dichloromethane (B109758) under basic conditions. windows.net The efficiency and kinetics of the TEMPO-mediated oxidation can be significantly enhanced through the application of high-frequency ultrasound, which can also enable the reaction to proceed without the need for a sodium bromide (NaBr) co-catalyst. researchgate.netnih.gov

Catalyst SystemPrimary OxidantCo-catalystTarget PositionsKey Findings
TEMPOSodium Hypochlorite (NaOCl)Sodium Bromide (NaBr)6, 1', 6' (Primary OHs)Efficiently oxidizes primary alcohols to carboxylic acids, but typically yields the tricarboxylate. nih.gov
4-acetamido-TEMPOSodium Hypochlorite (NaOCl)Sodium Bromide (NaBr)6, 1', 6' (Primary OHs)A TEMPO-like catalyst used for high-yield oxidation of glucose to glucaric acid under mild conditions. researchgate.net
TEMPO / SonicationSodium Hypochlorite (NaOCl)None required6, 1', 6' (Primary OHs)High-frequency ultrasound accelerates the oxidation and can generate the active oxidizing species without NaBr. researchgate.netnih.gov

Enzymatic methods offer remarkable regioselectivity due to the specific nature of enzyme-substrate interactions. While direct enzymatic oxidation of sucrose to Sucrose 1',6'-Dicarboxylic Acid is not commonly reported, chemoenzymatic strategies provide a viable pathway. These methods use enzymes to create selectively modified sucrose intermediates that can then be chemically converted to the target dicarboxylic acid.

A notable example involves the use of proteases to catalyze transesterification reactions with high regioselectivity. The protease from Bacillus licheniformis has been shown to catalyze the reaction of sucrose with a diester of terephthalic acid in pyridine. nih.gov This reaction predominantly yields sucrose 1'-terephthalate as the monoester product initially. As the reaction progresses, diester products are formed, consisting of sucrose 6,1'-diterephthalate and sucrose 6',1'-diterephthalate in a 2:1 ratio. nih.gov These selectively formed diester intermediates could subsequently be hydrolyzed to yield the corresponding dicarboxylic acid derivatives, demonstrating a highly specific route to functionalization at the 1' and 6' positions.

This strategy involves the temporary masking of all but the desired hydroxyl groups (C-1' and C-6') using protecting groups. Once these positions are isolated, the unprotected hydroxyls can be oxidized to carboxylic acids. This multi-step approach offers precise control over which positions are functionalized.

A relevant strategy is the direct oxidative cleavage of a protecting group that simultaneously unmasks one hydroxyl while forming a carboxylic acid at another position. For instance, a 4,6-O-benzylidene acetal (B89532), a common protecting group for the C-4 and C-6 hydroxyls in glucose-containing structures, can be directly oxidized. researchgate.net Using reagents like ruthenium(III) chloride (RuCl3) with sodium periodate (B1199274) (NaIO4), the benzylidene acetal can be cleaved to generate a carboxylic acid at the C-6 position while exposing the C-4 hydroxyl. researchgate.net Applying similar logic to a sucrose derivative protected at the C-6 and C-4 positions would provide a route to a C-6 carboxylic acid. A subsequent, separate oxidation of the C-1' hydroxyl would be required to complete the synthesis of the target dicarboxylic acid.

Multi-step Synthesis and Protecting Group Chemistry

The synthesis of complex carbohydrate derivatives like this compound often necessitates intricate multi-step sequences where the strategic use of protecting groups is paramount. nih.gov The discrimination between the eight different hydroxyl groups of sucrose relies on a carefully planned protection and deprotection scheme. wiley-vch.de

Orthogonal protection is a synthetic strategy that employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific set of reagents without affecting the others. researchgate.netfiveable.me This allows for the sequential unmasking of different hydroxyl groups for site-selective reactions.

In the context of synthesizing this compound, an orthogonal strategy would be designed to differentiate the primary hydroxyls at C-6, C-1', and C-6' from each other and from the secondary hydroxyls. For example:

The greater steric accessibility of the primary hydroxyls could be exploited by reacting sucrose with a bulky silylating agent, such as tert-butyldiphenylsilyl (TBDPS) chloride, which would preferentially protect the C-6 and C-6' positions. rsc.org

The remaining hydroxyl groups could then be protected with a different "permanent" group, such as benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions. wiley-vch.de

Selective deprotection of the silyl (B83357) ethers would expose the C-6 and C-6' hydroxyls for oxidation.

Alternatively, one could first protect all hydroxyls, then use a sequence of reactions to selectively deprotect only the C-1' and C-6' positions before the final oxidation step.

The choice of protecting groups is critical and must be planned to withstand all intermediate reaction conditions while being removable at the desired stage. fiveable.me

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsGroup Type
BenzylBnBenzyl bromide (BnBr), NaHH₂, Pd/C (Catalytic Hydrogenation)Ether
AcetylAcAcetic anhydride, pyridineNaOMe in MeOH (Basic conditions)Ester
BenzoylBzBenzoyl chloride, pyridineNaOMe in MeOH (Basic conditions)Ester
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTetrabutylammonium fluoride (B91410) (TBAF)Silyl Ether
TritylTrTrityl chloride, pyridineMild acid (e.g., 80% acetic acid)Ether
FluorenylmethoxycarbonylFmocFmoc-Cl, basePiperidine (Base)Carbamate

The final stage of a multi-step synthesis involves the removal of all protecting groups to reveal the target molecule. nih.gov The deprotection conditions must be carefully chosen to avoid degradation of the newly formed dicarboxylic acid functionality or the fragile glycosidic bond of the sucrose backbone. academie-sciences.fr

Following the oxidation of a protected sucrose intermediate to the corresponding 1',6'-dicarboxylic acid, a final deprotection sequence would be executed. For instance, if benzyl ethers were used to protect the remaining six hydroxyl groups, they would be removed via catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. wiley-vch.de This method is generally mild and unlikely to affect the carboxylic acid groups. If other protecting groups like esters or silyl ethers were employed, their specific removal protocols (e.g., base-catalyzed hydrolysis for esters, fluoride-ion treatment for silyl ethers) would be applied in a sequence that ensures the stability of the final product. A well-designed orthogonal strategy ensures that these final deprotection steps can be carried out efficiently to yield pure this compound. researchgate.net

Alternative Synthetic Pathways to Dicarboxylated Sucrose Scaffolds

While direct oxidation of the primary hydroxyl groups is a common strategy, alternative pathways exist for the synthesis of dicarboxylated sucrose scaffolds. These methods may offer different reactivity profiles or lead to dicarboxylic acids with different substitution patterns.

One notable alternative involves the cyanoethylation of sucrose followed by hydrolysis. tandfonline.com This two-step process begins with the reaction of sucrose with acrylonitrile (B1666552) to introduce cyanoethyl groups onto the hydroxyls. Subsequent hydrolysis of the nitrile functionalities under acidic or basic conditions yields the corresponding carboxylic acids. This method provides a route to polycarboxylated sucrose derivatives, from which the desired dicarboxylic acid can be isolated.

Another pathway involves the transformation of the sucrose molecule into a different platform chemical, which is then oxidized. For instance, sucrose can be converted to 5-hydroxymethylfurfural (B1680220) (HMF) through acid-catalyzed dehydration. mdpi.com HMF, a versatile bio-based intermediate, can then be oxidized to 2,5-furandicarboxylic acid (FDCA). mdpi.com While not a direct dicarboxylation of the intact sucrose backbone, this represents a significant synthetic route from sucrose to a valuable dicarboxylic acid.

The choice of synthetic pathway can be influenced by the desired final structure and the available starting materials and reagents. The table below summarizes key aspects of these alternative synthetic routes.

Pathway Intermediate Key Reaction Final Product
Cyanoethylation/HydrolysisCyanoethylated sucroseNitrile hydrolysisPolycarboxylated sucrose
Dehydration/Oxidation5-Hydroxymethylfurfural (HMF)Oxidation of HMF2,5-Furandicarboxylic acid (FDCA)

Isolation and Purification Techniques

The successful synthesis of this compound is contingent upon effective isolation and purification methods to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve the desired purity.

Chromatographic Methods:

Chromatography is a cornerstone of purification for sucrose derivatives.

Ion exchange chromatography is particularly effective for separating the desired dicarboxylic acid from non-ionic impurities and partially oxidized products. mdpi.com The acidic nature of the carboxyl groups allows for their retention on an anion exchange resin, from which they can be eluted by changing the pH or ionic strength of the eluent.

Silica gel column chromatography is another widely used technique for the purification of sucrose derivatives. mdpi.com The polarity of the dicarboxylic acid allows for its separation from less polar impurities.

High-performance liquid chromatography (HPLC) can be utilized for both analytical and preparative scale purification, offering high resolution and the ability to separate closely related compounds. oiv.int

Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and for the initial screening of purification conditions. nih.gov

Crystallization and Extraction:

Crystallization from a suitable solvent system is a powerful method for obtaining highly pure crystalline this compound. The choice of solvent is critical, with high-boiling alcohols being reported as effective for the purification of other sugar derivatives. google.com

Liquid-liquid extraction can be employed to separate the product from impurities based on their differential solubility in two immiscible liquid phases. google.com This is often used as a preliminary purification step to remove a significant portion of the impurities before final purification by chromatography or crystallization.

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. A multi-step approach combining extraction, chromatography, and crystallization often yields the best results.

Technique Principle of Separation Application
Ion Exchange ChromatographyChargeSeparation of acidic products from neutral species. mdpi.com
Silica Gel Column ChromatographyPolarityGeneral purification of sucrose derivatives. mdpi.com
High-Performance Liquid Chromatography (HPLC)Various (polarity, size, etc.)Analytical and preparative purification. oiv.int
Thin-Layer Chromatography (TLC)PolarityReaction monitoring and method development. nih.gov
CrystallizationSolubilityFinal purification to obtain a crystalline product. google.com
Liquid-Liquid ExtractionDifferential SolubilityBulk removal of impurities. google.com

An in-depth analysis of the chemical reactivity and derivatization potential of this compound reveals a versatile platform for chemical synthesis. This derivative of sucrose, featuring carboxyl groups at the C1' and C6 positions, retains multiple hydroxyl groups, offering a rich landscape for a variety of chemical transformations. The presence of both carboxylic acid and alcohol functionalities allows for a wide range of modifications, leading to novel bio-based molecules and materials.

Applications and Research Frontiers of Sucrose 1 ,6 Dicarboxylic Acid

Role in Polymer Chemistry

The difunctional nature of Sucrose 1',6'-Dicarboxylic Acid makes it a valuable monomer for the synthesis of novel polymers.

Use as a Monomer for Biodegradable Polyesters and Polyamides

This compound can be polymerized with diols to form polyesters or with diamines to form polyamides. mdpi.com The incorporation of the rigid, chiral sucrose backbone into the polymer chain is expected to impart unique thermal and mechanical properties. rsc.org Furthermore, the inherent biodegradability of the sucrose unit makes these polymers attractive candidates for sustainable plastics and biomedical materials. nih.govmdpi.com

Functionality as a Cross-Linking Agent

The two carboxylic acid groups can react with hydroxyl or amine groups on other polymer chains, making this compound an effective cross-linking agent. unl.edu This cross-linking can improve the mechanical strength, thermal stability, and water resistance of various materials, including starch-based films and other biopolymers. unl.edunih.gov

Chelation and Sequestration Applications

The presence of multiple hydroxyl and carboxyl groups in close proximity suggests that this compound could act as an effective chelating agent.

Potential for Metal Ion Sequestration

This dicarboxylic acid derivative may form stable complexes with various metal ions. This property could be exploited for applications in water treatment, to remove heavy metal contaminants, or in industrial processes where the control of metal ion concentration is crucial.

Exploration in Material Science for Surface Modification

The ability to bind to metal surfaces through its carboxylate groups could allow this compound to be used for the surface modification of materials. This could be used to impart hydrophilicity, biocompatibility, or other desired properties to a material's surface.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of organic molecules in solution. For Sucrose (B13894) 1',6'-dicarboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to assign all proton and carbon signals and to confirm the stereochemical integrity of the chiral centers.

In a typical ¹H NMR spectrum of the parent molecule, sucrose, the proton signals are found in a complex region, as seen in the data from the Human Metabolome Database. hmdb.ca For Sucrose 1',6'-dicarboxylic acid, the absence of the signals corresponding to the primary hydroxyl protons at the 1' and 6' positions and the appearance of new signals or shifts in adjacent protons would indicate the successful oxidation to carboxylic acids.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the C1' and C6' carbons would be expected to shift significantly downfield upon conversion from hydroxymethyl groups to carboxylic acid groups, providing clear evidence of the transformation.

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the glucose and fructose (B13574) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for confirming the glycosidic linkage and the positions of the carboxylic acid groups.

Table 1: Representative ¹H NMR Chemical Shifts for Sucrose

Atom Chemical Shift (ppm)
H-1 5.418
H-2 4.219
H-3 4.055
H-4 3.89
H-5 3.86
H-6a 3.826
H-6b 3.817
H-1' 3.762
H-3' 3.679
H-4' 3.563
H-5' 3.476

Data sourced from ChemicalBook, assigned by H-H and C-H COSY. The solvent signal was suppressed. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. For this compound, HRMS would be employed to confirm the expected molecular formula of C₁₂H₁₈O₁₃.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrates and their derivatives. In ESI-MS, this compound would likely be observed as deprotonated molecules [M-H]⁻ or [M-2H]²⁻ in negative ion mode, or as adducts with cations like sodium [M+Na]⁺ in positive ion mode. The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent new feature compared to sucrose would be the appearance of a strong and broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, and a sharp, intense absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acids. The broad O-H stretching from the remaining alcohol groups would still be present around 3200-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the carboxylic acid would also be visible in the Raman spectrum. Raman is often particularly useful for observing the symmetric vibrations of non-polar bonds and can provide a clearer picture of the skeletal vibrations of the carbohydrate rings. A complete assignment of the vibrational modes can be complex, often requiring computational support from methods like Density Functional Theory (DFT). nih.gov

A review of the vibrational spectra of various carbohydrates highlights the characteristic regions for OH, CH/CH₂, and C-O/C-C stretching vibrations, as well as deformational modes, which would all be present and potentially shifted in the spectrum of this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the glucose and fructose rings.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be constructed, revealing the precise location of each atom. This would definitively confirm the positions of the carboxylic acid groups and the stereochemistry of all chiral centers. For the parent sucrose molecule, X-ray diffraction has been used to determine its crystal structure. nih.gov A similar approach would be invaluable for the dicarboxylic acid derivative.

Chiroptical Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques are sensitive to the stereochemistry of chiral molecules. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of left and right circularly polarized light with a chiral sample.

These techniques are particularly useful for studying the conformation of molecules in solution. The CD spectrum of this compound would be expected to be different from that of sucrose due to the introduction of the carboxyl chromophores. The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the spatial arrangement of the different parts of the molecule. While specific chiroptical data for this compound is not available, the principles of using these techniques for the analysis of chiral dicarboxylic acids are well-established. nih.gov

Mechanistic Insights and Reaction Kinetics

Elucidation of Reaction Mechanisms for Oxidation and Derivatization

The formation of Sucrose (B13894) 1',6'-Dicarboxylic Acid involves the selective oxidation of the primary hydroxyl groups located at the C6 position of the glucose unit and the C1' position of the fructose (B13574) unit. The most common and effective method for achieving this transformation is through mediated electrochemical oxidation or catalytic oxidation using selective agents.

A well-established method for the selective oxidation of primary alcohols in carbohydrates is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The reaction mechanism proceeds through a catalytic cycle where the actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. The selective oxidation to carboxylic acids typically involves a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) in the presence of sodium bromide (NaBr). The reaction is believed to proceed via an aldehyde intermediate which is subsequently oxidized to the carboxylic acid.

The general mechanism for TEMPO-mediated oxidation of a primary alcohol to a carboxylic acid can be summarized as follows:

Oxidation of TEMPO to the active N-oxoammonium ion by the primary oxidant.

The N-oxoammonium ion selectively oxidizes the primary hydroxyl group of sucrose to an aldehyde.

The aldehyde is then further oxidized to a carboxylate.

The reduced form of the catalyst is re-oxidized to complete the catalytic cycle.

Derivatization of Sucrose 1',6'-Dicarboxylic Acid would typically follow standard carboxylic acid chemistry, such as esterification or amidation, to produce a range of functional derivatives.

Kinetic Studies of Chemical Transformations

Direct kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, kinetic data on the reactivity of the individual hydroxyl groups of sucrose provide critical insights. A detailed kinetic study on the reaction of sucrose with phenyl isocyanate in dimethylsulfoxide revealed the relative reactivities of the eight hydroxyl groups. rsc.org This study is informative for understanding the initial steps of derivatization and can be extrapolated to understand the relative rates of oxidation at different positions.

The study found that the primary hydroxyl groups are the most reactive. The relative reactivity of the hydroxyl groups of sucrose was determined to decrease in the following order: k(OH)6′ > k(OH)6 > k(OH)1′ > k(OH)3 > k(OH)4 > k(OH)2 > k(OH)4′ > k(OH)3′. rsc.org This indicates that the hydroxyl group at the 6' position is the most reactive, followed closely by the hydroxyl group at the 6 position, and then the 1' hydroxyl group. This inherent reactivity difference is a key factor in achieving regioselective oxidation.

Kinetic modeling of sucrose conversion under various conditions, such as in the presence of acid catalysts, has been performed for other reactions like the formation of levulinic acid and 5-hydroxymethylfurfural (B1680220) (HMF). acs.org These studies show that sucrose conversion can be modeled using first-order kinetics with respect to sucrose and the catalyst concentration. acs.org While not directly applicable to the synthesis of the dicarboxylic acid, they establish a framework for how kinetic studies of sucrose transformations can be approached.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions is critical in directing the oxidation of sucrose towards the desired dicarboxylic acid product and minimizing side reactions.

Catalysts:

TEMPO and its derivatives: These are highly effective for the selective oxidation of primary alcohols to carboxylic acids. The catalytic activity can be tuned by modifying the structure of the TEMPO radical.

Noble Metal Catalysts: Platinum (Pt) and gold (Au) based catalysts have been investigated for the oxidation of carbohydrates. digitellinc.comd-nb.info Pt catalysts are known to be effective for the oxidation of primary hydroxyl groups. digitellinc.com The selectivity can be influenced by the choice of metal, support, and the presence of promoters. For instance, bimetallic catalysts can exhibit enhanced selectivity and activity.

Enzymes: While not specifically reported for this compound, oxidoreductase enzymes could offer high regioselectivity and stereoselectivity under mild reaction conditions.

Reaction Conditions:

pH: The pH of the reaction medium can significantly influence the reaction rate and selectivity. For TEMPO-mediated oxidation, the reaction is typically carried out under alkaline conditions.

Temperature: Lower temperatures are generally preferred to enhance selectivity and minimize degradation of the carbohydrate backbone.

Solvent: The choice of solvent can affect the solubility of sucrose and the activity of the catalyst. Aqueous media are often preferred for green chemistry applications.

Oxidant: The nature and concentration of the primary oxidant in mediated electrochemical or chemical oxidation systems are crucial parameters to control the extent of oxidation and prevent over-oxidation or side reactions.

The table below summarizes the influence of various factors on the selective oxidation of sucrose.

FactorInfluence on SelectivityExamples/Remarks
Catalyst TypeDetermines which hydroxyl groups are targeted.TEMPO for primary -OH; Pt-based catalysts for primary -OH.
Reaction pHAffects catalyst activity and stability of the sucrose molecule.Alkaline conditions often favor TEMPO-mediated oxidation.
TemperatureLower temperatures generally increase selectivity.Minimizes side reactions like hydrolysis of the glycosidic bond.
Stoichiometry of OxidantControls the degree of oxidation.Careful control is needed to avoid over-oxidation to smaller fragments.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of Sucrose (B13894) 1',6'-Dicarboxylic Acid. nih.gov DFT methods can be used to determine the relative energies of different isomers and conformers, providing a theoretical basis for understanding the molecule's inherent stability and reactivity. acs.org

For dicarboxylic acids in general, DFT calculations have been successfully used to identify various conformers in both the gas phase and in aqueous solution using models like the Polarized Continuum Model (PCM). nih.gov These studies reveal that the presence of a solvent can significantly affect the stability and geometry of the conformers, especially those with intramolecular hydrogen bonds. nih.gov In the case of Sucrose 1',6'-Dicarboxylic Acid, the introduction of two carboxylic acid groups at the 1' and 6' positions of the sucrose backbone introduces additional degrees of conformational freedom.

Table 1: Predicted Conformational Data for Dicarboxylic Acids from Quantum Chemical Calculations

Dicarboxylic AcidPhaseMethodKey Findings
Glutaric AcidGas & AqueousDFT/PCMIdentification of new conformers; solvent affects stability and energy ordering. nih.gov
Adipic AcidGas & AqueousDFT/PCMConformational preferences are important for receptor design; geometry changes in the presence of a solvent. nih.gov
Malonic AcidGas PhaseDFTEstimation of intramolecular hydrogen bond energies. nih.gov
Succinic AcidGas PhaseDFTEstimation of intramolecular hydrogen bond energies. nih.gov

This table is illustrative and based on studies of simpler dicarboxylic acids. Specific calculations for this compound would be needed for precise data.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape in an aqueous environment.

Numerous MD simulation studies have been conducted on sucrose and its derivatives to understand their flexibility and interactions with water. nih.govbohrium.comscispace.comresearchwithrutgers.com These simulations have shown that while the crystal structure conformation of sucrose is a major contributor in dilute solutions, the molecule is dynamic and can adopt other conformations. nih.gov The introduction of dicarboxylic acid groups would likely alter the conformational dynamics observed for unmodified sucrose.

MD simulations of this compound would allow for the exploration of:

The distribution of glycosidic torsion angles (φ and ψ), which define the relative orientation of the glucose and fructose (B13574) rings. nih.govbohrium.com

The flexibility of the furanose and pyranose rings.

The formation and lifetime of intramolecular and intermolecular hydrogen bonds with water molecules. scispace.com

Force fields like GLYCAM06 and OPLS-AA, which have been developed for carbohydrates, would be suitable for performing such simulations. nih.govbohrium.com The results of these simulations can be validated by comparing predicted properties, such as NMR-derived parameters, with experimental data. researchwithrutgers.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the potential chemical reactions involving this compound, including its formation and subsequent transformations. This involves mapping out the reaction pathways and identifying the structures and energies of the transition states.

The oxidation of sucrose to form dicarboxylic acids is a key reaction pathway of interest. acs.org Quantum chemical calculations can be employed to model the step-by-step mechanism of this oxidation process. For example, studies on the oxidation of sucrose have identified intermediates such as mono-acids of sucrose. acs.org Theoretical modeling can help to determine the most likely sites of initial oxidation and the energetic barriers for each step in the reaction sequence.

Methods like DFT are commonly used to locate transition state structures and calculate their activation energies. acs.orgsciopen.com This information is crucial for understanding the kinetics of a reaction and predicting the most favorable reaction conditions. For the formation of this compound, computational modeling could elucidate the mechanism of selective oxidation at the 1' and 6' positions. Furthermore, the degradation or further reaction of the dicarboxylic acid product could be modeled to predict potential byproducts. nih.gov

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, these predictions can complement experimental data.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.netnih.gov These predictions, when compared with experimental spectra, can help to confirm the molecular structure and assign specific resonances to individual atoms. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical infrared (IR) spectrum. nih.gov This can aid in the identification of key functional groups, such as the carboxylic acid C=O and O-H stretches, and changes in the fingerprint region upon modification of the sucrose backbone. researchgate.net

The reactivity profile of this compound can also be explored computationally. By analyzing the electronic structure, properties such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated. researchgate.net These properties provide insights into the likely sites for nucleophilic or electrophilic attack, helping to predict the molecule's reactivity in different chemical environments. For instance, the acidity of the carboxylic acid protons and the reactivity of the remaining hydroxyl groups could be assessed.

Table 2: Computationally Predicted Properties of Sucrose Derivatives

PropertyComputational MethodApplication for this compound
¹H and ¹³C NMR Chemical ShiftsDFT, GIAOStructural verification and spectral assignment. researchgate.net
IR Vibrational FrequenciesDFTIdentification of functional groups and conformational analysis. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)DFT, Semi-empirical methodsPrediction of reactive sites and reaction mechanisms. researchgate.net
Electrostatic PotentialDFTUnderstanding intermolecular interactions and reactivity.

Applications As Advanced Chemical Intermediates and Functional Building Blocks

Precursor in the Synthesis of Complex Carbohydrate Derivatives

The inherent chirality and multiple hydroxyl groups of the sucrose (B13894) backbone make its derivatives, including Sucrose 1',6'-Dicarboxylic Acid, attractive starting materials for the synthesis of complex carbohydrate structures. While direct use of the dicarboxylic acid is an area of ongoing research, related studies on modified sucrose molecules highlight the potential.

The selective modification of sucrose at specific positions is crucial for its use as a precursor. For instance, the synthesis of 1',6'-disubstituted sucrose derivatives has been explored to create specific glucosyl donors for transglucosylation reactions. nih.gov In these processes, enzymes like α-glucosyltransferase can utilize modified sucrose to efficiently glucosylate other molecules, such as methyl β-D-arabinofuranoside. nih.gov This demonstrates the principle of using functionalized sucrose as a building block for creating more complex glycosidic linkages, a fundamental step in the synthesis of oligosaccharides and other complex carbohydrates. mdpi.commasterorganicchemistry.com

Furthermore, enzymatic approaches, such as those employing sucrose phosphorylase, have been successful in the diastereoselective glucosylation of various acceptor molecules using sucrose as the glucosyl donor. nih.gov These chemoenzymatic strategies underscore the potential to use specifically modified sucrose derivatives, including dicarboxylic acids, to control the stereochemistry and regioselectivity of glycosidic bond formation, which is a significant challenge in carbohydrate chemistry. mssm.edunih.govnih.gov The dicarboxylic acid functionality could serve as a handle for further chemical transformations or as a point of attachment to other molecules, thereby enabling the construction of novel and complex carbohydrate-based structures. mdpi.com

Monomer for Bio-based Polymers and Copolymers (e.g., Polyesters, Polyamides, Polyurethanes)

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of bio-based polymers through polycondensation reactions. Its rigid and chiral sucrose core can impart unique thermal and mechanical properties to the resulting polymers.

Polyesters: Chemoenzymatic approaches have been successfully employed to synthesize sucrose-containing aromatic polyesters. nih.gov In a key step, enzymes like protease from Bacillus licheniformis can catalyze the transesterification of sucrose with a diester, such as terephthalic acid, to produce sucrose diesters, including sucrose 6,1'-diterephthalate. nih.gov These sucrose-based diesters can then be polymerized with diols like ethylene (B1197577) glycol to yield polyesters with sucrose integrated into the polymer backbone. nih.gov Similarly, linear polyesters have been prepared by the enzymatic esterification of sucrose with dicarboxylic acid derivatives like bis(2,2,2-trifluoroethyl)adipate, where the ester linkages are formed at the C6 and C1' positions. acs.org These bio-based polyesters are often water-soluble and biodegradable, making them suitable for applications in water treatment, drug delivery, and as water-absorbent materials. acs.org The use of various bio-based diacids and sugar-derived diols allows for the creation of a wide range of fully bio-based polyesters with tunable properties. rsc.orgmdpi.comnih.govpittstate.edu

Polyamides: Following a similar chemoenzymatic strategy, sucrose diester products can be polymerized with diamines, such as ethylenediamine, to produce polyamides. nih.gov This reaction results in a polyamide structure with the sucrose unit incorporated into the main chain. nih.govacs.org The resulting sucrose-containing polyamides can exhibit number average molecular weights in the range of several thousand Daltons. nih.gov The synthesis of polyamides typically involves the reaction of a dicarboxylic acid or its derivative with a diamine. mdpi.com

Polyurethanes: While direct polymerization of this compound into polyurethanes is less documented, the general chemistry of polyurethane formation involves the reaction of a diisocyanate with a polyol. Sucrose itself and its derivatives with multiple hydroxyl groups are frequently used as polyols in polyurethane synthesis. The carboxylic acid groups of this compound could potentially be converted to hydroxyl groups through reduction, yielding a sucrose-based polyol suitable for polyurethane production.

Table 1: Examples of Bio-based Polymers from Sucrose Derivatives

Polymer Type Monomers Synthesis Highlights Potential Applications
Polyester Sucrose 6,1'-diterephthalate, Ethylene glycol Chemoenzymatic synthesis; Polymerization with zinc acetate (B1210297) catalyst. nih.gov Biodegradable plastics, packaging. mdpi.com
Polyamide Sucrose 6,1'-diterephthalate, Ethylenediamine Chemoenzymatic synthesis; Polycondensation in DMSO. nih.gov Bio-based fibers, engineering plastics. mdpi.com
Linear Polyester Sucrose, Bis(2,2,2-trifluoroethyl)adipate Enzymatic polycondensation using protease. acs.org Water-absorbent materials, drug delivery. acs.org

Scaffold for the Design of Novel Supramolecular Structures and Recognition Elements

The well-defined three-dimensional structure and multiple functional groups of this compound make it an attractive scaffold for the design of novel supramolecular architectures. In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions are utilized to direct the self-assembly of molecules into larger, ordered structures. nih.govrsc.orghi.is

Dicarboxylic acids are known to be excellent building blocks for supramolecular assemblies due to their ability to form strong and directional hydrogen bonds. researchgate.net These interactions can lead to the formation of various structures, including chains, sheets, and three-dimensional networks. The rigid and chiral nature of the sucrose backbone in this compound can impose specific spatial arrangements on the resulting supramolecular structures, leading to the formation of unique and complex architectures.

The field of host-guest chemistry, a subset of supramolecular chemistry, involves the design of "host" molecules that can selectively bind "guest" molecules or ions. researchgate.net The cavity-like shape and functional groups of molecules derived from sugars can be exploited to create hosts with specific recognition properties. While specific studies on this compound in this context are limited, the principles of supramolecular design suggest its potential as a scaffold for creating receptors for various guest species. The dicarboxylic acid groups can act as primary binding sites, while the hydroxyl groups on the sucrose core can be further functionalized to tune the size, shape, and chemical properties of the binding cavity. This could lead to the development of new sensors, catalysts, and materials for separation and encapsulation. researchgate.net

Utilization in Biorefinery Processes for Value-Added Chemical Production

The production of chemicals from renewable biomass feedstocks is a cornerstone of the modern biorefinery concept. Sucrose, being a primary product of sugar crops like sugarcane and sugar beets, is a key platform molecule for conversion into value-added chemicals. encyclopedia.pub Dicarboxylic acids have been identified as important target molecules in biorefinery schemes due to their wide range of applications, particularly as monomers for polymers. researchgate.netacs.orgunl.edunih.gov

The conversion of sucrose and other sugars into dicarboxylic acids can be achieved through both biological and chemical pathways. acs.orgnih.govgoogle.com Microbial fermentation is a promising route for the production of various dicarboxylic acids. encyclopedia.pubunl.edu For example, engineered strains of Saccharomyces cerevisiae have been developed to produce C4 dicarboxylic acids like succinic and malic acid. nih.gov There is also research into the microbial production of dicarboxylic acids from n-alkanes using yeasts like Torulopsis bombicola cultured on sucrose-containing media. google.com

While specific industrial-scale processes for the production of this compound are not yet established, the existing research on the bioconversion of sugars provides a strong foundation. nih.gov The development of efficient biocatalytic or fermentation processes to selectively oxidize the 1' and 6' primary hydroxyl groups of sucrose to carboxylic acids would represent a significant advancement in the valorization of sucrose. nih.gov Such a process would provide a direct, renewable route to this versatile chemical intermediate, further integrating it into the value chain of a sustainable biorefinery. nih.gov

Development of Specialized Functional Materials (e.g., cross-linking agents, surface modifiers)

The presence of two carboxylic acid groups, along with multiple hydroxyl groups, gives this compound the potential to be used in the development of specialized functional materials, such as cross-linking agents and surface modifiers.

Cross-linking Agents: Cross-linking is a process that connects polymer chains, leading to the formation of a network structure with enhanced mechanical strength and stability. sapub.org Dicarboxylic acids can act as cross-linking agents for polymers containing functional groups that can react with carboxylic acids, such as hydroxyl or amine groups. For instance, oxidized sucrose, which contains multiple aldehyde groups, has been shown to be an effective cross-linking agent for chitosan (B1678972) to form hydrogels. nih.govmdpi.com The aldehyde groups react with the amine groups of chitosan to form imine bonds, creating a cross-linked network. mdpi.com Similarly, the carboxylic acid groups of this compound could be activated to react with hydroxyl groups of polysaccharides or other polymers to form ester cross-links, potentially creating biodegradable and biocompatible hydrogels for applications in drug delivery and tissue engineering. researchgate.netnih.gov

Surface Modifiers: The modification of material surfaces is crucial for improving their properties, such as biocompatibility, wettability, and adhesion. nih.govresearchgate.net Molecules with multiple functional groups are often used to anchor to a surface and present desired chemical functionalities. This compound could be attached to surfaces containing amine or hydroxyl groups through the formation of amide or ester bonds, respectively. This would introduce a hydrophilic and biocompatible sucrose moiety onto the surface. Such modifications could be beneficial for biomaterials used in medical implants to improve their integration with surrounding tissues. nih.gov The remaining functional groups on the immobilized sucrose derivative could also be used for the further attachment of bioactive molecules.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC with derivatization)

Chromatographic methods are fundamental for the separation of Sucrose (B13894) 1',6'-Dicarboxylic Acid from complex mixtures and for assessing its purity. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with specific considerations.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like Sucrose 1',6'-Dicarboxylic Acid. ijcrcps.com Several HPLC modes can be employed for its separation and quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds. nih.gov Using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, HILIC allows for the effective separation of sugars and their derivatives. helixchrom.com

Ion-Exchange Chromatography (IEC): Given the presence of two carboxylic acid groups, this compound is anionic at appropriate pH values. IEC, particularly anion-exchange chromatography, can be a highly effective separation mechanism. nih.gov

Reversed-Phase (RP) Chromatography: While less common for such polar molecules, RP-HPLC can be used, often with ion-pairing reagents, to improve retention and separation. helixchrom.com

Detection in HPLC is typically achieved using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) when the analyte lacks a strong UV chromophore. nih.govlcms.cz

Gas Chromatography (GC) with Derivatization:

GC analysis of highly polar and non-volatile compounds like this compound is not feasible without prior derivatization. thermofisher.comrestek.com Derivatization serves to increase the volatility and thermal stability of the analyte. thermofisher.comrestek.com Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. restek.comrestek.com

Esterification followed by Acylation: The carboxylic acid groups can be esterified, and the hydroxyl groups can be acylated to create a more volatile derivative suitable for GC analysis. thermofisher.com

Following derivatization, the resulting compound can be separated on a GC column and detected using a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. restek.com
Sample Volatility Suitable for non-volatile and thermally labile compounds. ijcrcps.com Requires volatile and thermally stable compounds; derivatization is essential. thermofisher.comrestek.com
Common Modes/Columns HILIC, Ion-Exchange, Reversed-Phase (with modifications). nih.govhelixchrom.com Capillary columns with various stationary phases (e.g., polysiloxane). thermofisher.com
Derivatization Generally not required. nih.gov Mandatory (e.g., silylation, esterification/acylation). restek.comrestek.com
Detection RI, ELSD, CAD, Mass Spectrometry. nih.govlcms.cz FID, Mass Spectrometry. nih.gov
Advantages Direct analysis of the compound, versatile separation modes. mdpi.com High resolution and sensitivity.
Disadvantages Lower resolution compared to GC for some applications. Sample derivatization can be complex and time-consuming. restek.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a higher degree of selectivity and sensitivity, enabling detailed structural elucidation and quantification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the analysis of dicarboxylic acids and sucrose derivatives in complex matrices. researchgate.netlongdom.org It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This technique allows for the confirmation of the molecular weight and the fragmentation pattern of this compound, providing unambiguous identification. Recent advancements in LC-MS/MS have demonstrated the ability to differentiate and characterize isomers of sucrose, which could be applicable to the analysis of its derivatives. nih.gov Derivatization can also be employed in LC-MS/MS to enhance ionization and improve sensitivity. longdom.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For derivatized this compound, GC-MS/MS offers excellent selectivity and low detection limits. nih.gov The use of tandem mass spectrometry reduces matrix interference and improves the signal-to-noise ratio, which is particularly beneficial for trace-level analysis. GC-MS is a well-established technique for the analysis of carbohydrates, provided that suitable derivatives are prepared. nih.gov

Table 2: Overview of Hyphenated Analytical Techniques

Technique Separation Method Detection Method Key Advantages Application to this compound
LC-MS/MS HPLC researchgate.net Tandem Mass Spectrometry researchgate.net High selectivity and sensitivity, structural information, suitable for non-volatile compounds. researchgate.netlongdom.org Direct analysis, isomer differentiation, quantification in complex matrices. nih.gov
GC-MS/MS GC nih.gov Tandem Mass Spectrometry nih.gov High resolution, excellent sensitivity for volatile derivatives. nih.gov Analysis of derivatized compound for high-sensitivity quantification and purity assessment. nih.gov

Electrochemical Methods for Oxidation/Reduction Potential Determination

Electrochemical methods can be utilized for the detection of carbohydrates and their derivatives that can be oxidized or reduced at an electrode surface. While specific studies on the electrochemical behavior of this compound are not prevalent, the principles of electrochemical detection are applicable.

Pulsed Amperometric Detection (PAD) is often coupled with HPLC for the sensitive detection of carbohydrates without the need for derivatization. nih.gov The detection is based on the oxidation of the hydroxyl groups at a high pH on the surface of a noble metal electrode (e.g., gold or platinum). The presence of the dicarboxylic acid moieties may influence the electrochemical behavior of the sucrose backbone. Determining the oxidation/reduction potential would provide fundamental data for developing selective electrochemical sensors or detection methods.

Automated and High-Throughput Analytical Platforms

In the context of process monitoring or screening large numbers of samples, automated and high-throughput analytical platforms are invaluable. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has been successfully applied for the high-throughput analysis of sucrose fatty acid esters, demonstrating its potential for other sucrose derivatives. nih.gov

The development of automated platforms would likely involve robotic sample preparation for derivatization (for GC-MS) or dilution (for HPLC), followed by injection into a fast LC or GC system. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis times compared to conventional HPLC, making it suitable for high-throughput applications. acs.org These platforms, combined with powerful data analysis software, can streamline the quality control and research processes involving this compound.

Challenges and Future Research Perspectives

Development of Highly Efficient and Sustainable Green Synthetic Routes

The transition towards bio-based economies necessitates the development of environmentally benign and efficient methods for producing valuable chemicals. For sucrose (B13894) 1',6'-dicarboxylic acid, this means moving away from traditional chemical syntheses that often rely on harsh conditions and produce significant waste.

Future research will likely focus on:

Enzymatic Synthesis: Utilizing enzymes like lipases and oxidases offers a highly selective and mild route to sucrose derivatives. nih.govresearchgate.net Enzymatic processes can operate at lower temperatures and pressures, reducing energy consumption. e3s-conferences.org For instance, research on the enzymatic synthesis of sucrose esters has shown high yields, with some studies reporting up to 90.45% yield using Candida antarctica lipase. e3s-conferences.orge3s-conferences.org The challenge lies in identifying or engineering enzymes that can specifically and efficiently oxidize the primary hydroxyl groups at the 1' and 6' positions of sucrose.

Biocatalysis: Whole-cell bioconversion using specific microorganisms presents another green avenue. researchgate.net This approach can potentially combine several reaction steps into a single fermentation process, improving efficiency and reducing costs.

Homogeneous and Heterogeneous Catalysis: The development of novel catalysts that can facilitate the selective oxidation of sucrose in aqueous media under mild conditions is a significant area of interest. acs.org This includes exploring thermocatalytic routes that can transform biomass-derived sugars into dicarboxylic acids. acs.org

Table 1: Comparison of Synthetic Routes for Sucrose Derivatives

Method Advantages Challenges Key Research Areas
Traditional Chemical Synthesis Established methods, high throughput. Harsh conditions, low selectivity, significant waste. Development of more selective protecting group strategies.
Enzymatic Synthesis High selectivity, mild conditions, reduced energy consumption. nih.gove3s-conferences.org Enzyme cost and stability, identification of specific enzymes. Enzyme engineering, immobilization techniques. nih.gov
Biocatalysis Potential for one-pot synthesis, use of renewable feedstocks. researchgate.net Low product concentration, complex purification. Strain development, metabolic engineering.
Homogeneous/Heterogeneous Catalysis High catalytic activity, potential for catalyst recycling. Catalyst leaching, deactivation, synthesis of selective catalysts. Development of robust and selective catalysts for aqueous media. acs.org

Exploration of Undiscovered Reactivity and Transformative Potential

The two carboxylic acid groups of sucrose 1',6'-dicarboxylic acid, along with the remaining hydroxyl groups, provide a rich platform for a wide array of chemical transformations. A deeper understanding of its reactivity is crucial for developing new applications.

Future research directions include:

Polymerization: The dicarboxylic acid functionality makes it an ideal monomer for the synthesis of novel polyesters and polyamides. wikipedia.org Investigating its copolymerization with other bio-based monomers could lead to bioplastics with tailored properties, such as improved biodegradability and mechanical strength. scispace.com

Derivatization: The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. vedantu.comjeeadv.ac.in These derivatives could serve as valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Chelating Agents: The presence of multiple oxygen-containing functional groups suggests that this compound and its derivatives could act as effective chelating agents for metal ions, with potential applications in areas such as water treatment and as food additives. researchgate.net

Addressing Scale-Up and Process Intensification Challenges

For this compound to become a viable platform chemical, its production must be scalable and economically competitive. This presents several engineering challenges that need to be addressed.

Key areas for future research are:

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer significant advantages, including improved heat and mass transfer, better process control, and higher throughput.

Downstream Processing: The separation and purification of this compound from the reaction mixture can be a major cost driver. Research into more efficient and sustainable downstream processing techniques, such as membrane filtration, crystallization, and chromatography, is essential.

Techno-economic Analysis: Comprehensive techno-economic models are needed to evaluate the economic feasibility of different production routes and to identify key cost drivers and areas for process optimization.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The complexity of sucrose chemistry, with its multiple reactive sites, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can accelerate the discovery and optimization of synthetic routes.

Future applications of AI and ML in this field include:

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including product distribution and yield. nih.goveurekalert.org This can significantly reduce the number of experiments required to identify optimal reaction conditions.

Retrosynthesis: AI algorithms can be used to design novel synthetic pathways to this compound and its derivatives, potentially identifying more efficient and sustainable routes than those conceived through traditional methods. asiaresearchnews.com

High-Throughput Screening: Combining AI with automated robotic platforms can enable the high-throughput screening of catalysts and reaction conditions, dramatically accelerating the pace of research and development.

Table 2: Potential Impact of AI/ML on the Development of this compound

Application Area AI/ML Tool Potential Impact Reference
Reaction Outcome Prediction Supervised learning models More accurate prediction of product selectivity and yield. nih.goveurekalert.org
Catalyst Discovery Generative models Design of novel catalysts with enhanced activity and selectivity. inl.gov
Synthetic Route Design Retrosynthesis algorithms Identification of more efficient and sustainable synthetic pathways. asiaresearchnews.com
Process Optimization Reinforcement learning Autonomous optimization of reaction conditions in real-time. nih.gov

Discovery of Novel Applications in Emerging Fields of Sustainable Chemistry and Advanced Materials

The unique structure of this compound, combining a rigid carbohydrate backbone with reactive functional groups, makes it a versatile building block for a new generation of sustainable materials.

Exciting areas for future exploration include:

Biodegradable Polymers: As a bio-based monomer, it can be used to create biodegradable polyesters and polyamides, offering a sustainable alternative to petroleum-based plastics. scispace.com Its incorporation into polymers like polylactic acid (PLA) could enhance their properties. wikipedia.org

Hydrogels: The hydrophilic nature of the sucrose backbone makes it a promising candidate for the development of advanced hydrogels for applications in drug delivery, tissue engineering, and agriculture.

Surfactants and Emulsifiers: Esterification of the carboxylic acid groups with fatty alcohols could lead to novel bio-based surfactants with a favorable environmental profile. nih.gov

Functional Coatings and Adhesives: The multiple hydroxyl and carboxyl groups can form strong interactions with various surfaces, making it a potential component for functional coatings and adhesives.

The continued exploration of this compound holds significant promise for advancing the principles of green chemistry and contributing to a more sustainable future.

Q & A

Q. Methodological Guidance

  • Apply ANOVA to compare yields across microbial strains or reaction conditions .
  • Use Bayesian regression models to account for cofactor limitations or substrate inhibition.
  • Report confidence intervals (95% CI) and effect sizes to quantify practical significance.

How can researchers ensure reproducibility in sucrose dicarboxylic acid studies?

Q. Methodological Guidance

  • Document solvent purity, catalyst batch, and microbial strain genotype in metadata.
  • Share raw crystallographic data (e.g., CIF files) via repositories like the Cambridge Structural Database .
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.